molecular formula C11H10N2O2 B8419804 4-Ethoxy-quinazoline-6-carbaldehyde

4-Ethoxy-quinazoline-6-carbaldehyde

Cat. No.: B8419804
M. Wt: 202.21 g/mol
InChI Key: VHPRQZUUZPHHCF-UHFFFAOYSA-N
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Description

4-Ethoxy-quinazoline-6-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-ethoxyquinazoline-6-carbaldehyde

InChI

InChI=1S/C11H10N2O2/c1-2-15-11-9-5-8(6-14)3-4-10(9)12-7-13-11/h3-7H,2H2,1H3

InChI Key

VHPRQZUUZPHHCF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NC2=C1C=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 6-bromo-4-ethoxy-quinazoline (example 10a, 506 mg, 2 mmol,), diphenylpropyl phosphine (45.6 mg, 0.2 mmol), palladium acetate (44.8 mg, 0.2 mmol) and triethyl amine (505 mg, 5 mmol) in anhydrous N,N-dimethylformamide (DMF) (25 ml) was charged with carbon monoxide at 75 psi. After the above reaction mixture was stirred at room temperature for 15 min, the carbon monoxide was released, and trihexylsilane (1140 mg, 4 mmol) was added. The resulted reaction mixture was charged with carbon monoxide at 75 psi, and heated at 80° C. for 18 hr. After cooling the reaction to room temperature, dichlormethane was added. The resulted solution was extracted with water for 3 times. Organic layer was collected and concentrated to give a yellow solid. Flash chromatography (Merck silica gel 60, 230-400 mesh, 10%-40% ethyl acetate in hexane for 40 min) gave 4-ethoxy-quinazoline-6-carbaldehyde (256 mg, 66%) as a light yellow solid. LC-MS m/e 203 (MH+).
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